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molecular formula C15H19NO B1284172 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 81879-64-3

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1284172
M. Wt: 229.32 g/mol
InChI Key: TWCUMUDCNSLOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859011

Procedure details

A mixture of benzylamine(17.25 ml, 0.683 mol), acetic acid(182 ml), c-HCl (13.25 ml), cyclohexanone (13.25 ml, 0.127 mol), and aqueous formaldehyde solution (4.1M, 31.25 ml, 1.25 mol) was stirred at 80° C. for 2 h, cooled, and concentrated. The residue was partitioned between ether and water, and the pH was adjusted to 8 with solid Na2CO3. The reaction mixture was extracted with dichloromethane and the extract was dried over Na2SO4 and concentrated. This residue was taken up in 37 ml ethanol and treated with acetic anhydride (12.5 ml, 0.530 mol), stirred at room temperature for 2 h, treated with c-HCl (15 ml), and stirred at room temperature for 2 h. The reaction mixture was concentrated, and the residue taken up in water and washed with dichloromethane. The aqueous layer was adjusted to pH 8 with solid Na2CO3 and extracted with dichloromethane and ethyl acetate. The extracts combined was dried over Na2SO4 and concentrated. The residue was chromatographed on silica gel using hexane/ethyl acetate: 10/1 as eluent to afford an oil which solidified on standing, mp 48°-50.5° C., 2.4 g (20.5%).
Quantity
17.25 mL
Type
reactant
Reaction Step One
[Compound]
Name
c-HCl
Quantity
13.25 mL
Type
reactant
Reaction Step One
Quantity
13.25 mL
Type
reactant
Reaction Step One
Quantity
31.25 mL
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-HCl
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1(=O)[CH2:14][CH2:13]C[CH2:11][CH2:10]1.[CH2:16]=O.C(O[C:22](=[O:24])[CH3:23])(=O)C>C(O)(=O)C>[CH2:1]([N:8]1[CH2:13][CH:14]2[C:22](=[O:24])[CH:23]([CH2:11][CH2:10][CH2:9]2)[CH2:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
c-HCl
Quantity
13.25 mL
Type
reactant
Smiles
Name
Quantity
13.25 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
31.25 mL
Type
reactant
Smiles
C=O
Name
Quantity
182 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
c-HCl
Quantity
15 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts combined was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
10/1 as eluent to afford an oil which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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